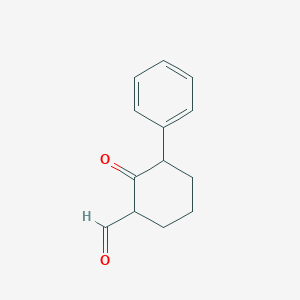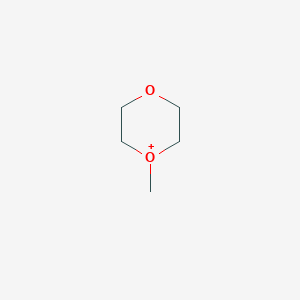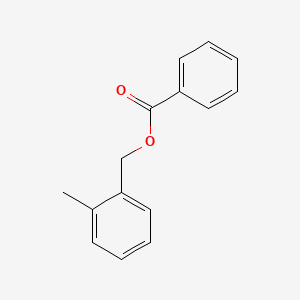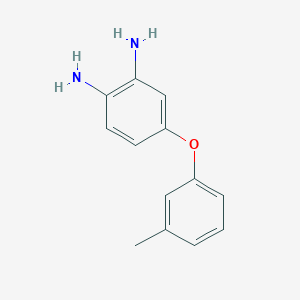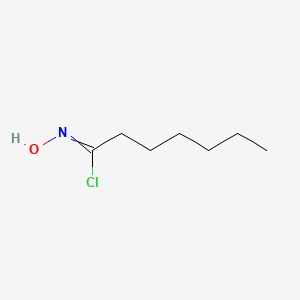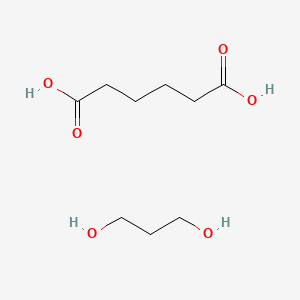
Hexanedioic acid;propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid;propane-1,3-diol is a compound formed by the reaction between hexanedioic acid and propane-1,3-diol. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. Propane-1,3-diol, also known as trimethylene glycol, is a diol with the formula HOCH₂CH₂CH₂OH. The combination of these two compounds results in the formation of a polyester through a condensation polymerization reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid;propane-1,3-diol involves a condensation polymerization reaction between hexanedioic acid and propane-1,3-diol. This reaction typically occurs under heat, where the carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are heated to facilitate the condensation reaction. The process may involve catalysts to increase the reaction rate and improve yield. The resulting polyester is then purified and processed into various forms for different applications .
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid;propane-1,3-diol primarily undergoes condensation polymerization reactions. It can also participate in hydrolysis reactions, where the ester bonds are broken down by water, reverting the compound back to its monomeric forms .
Common Reagents and Conditions
Condensation Polymerization: Requires heat and may involve catalysts.
Hydrolysis: Requires water and may involve acidic or basic conditions to facilitate the reaction
Major Products Formed
Condensation Polymerization: Polyester and water.
Hydrolysis: Hexanedioic acid and propane-1,3-diol
Aplicaciones Científicas De Investigación
Hexanedioic acid;propane-1,3-diol has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyesters and other polymers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Used in the production of resins, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of hexanedioic acid;propane-1,3-diol involves the formation of ester bonds through condensation polymerization. The carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds. This process results in the formation of long polymer chains with repeating ester units .
Comparación Con Compuestos Similares
Hexanedioic acid;propane-1,3-diol can be compared with other similar compounds such as:
Terephthalic acid and ethane-1,2-diol: Forms polyethylene terephthalate (PET), a widely used polyester.
Ethanedioic acid and ethanediol: Forms poly(ethylene oxalate), another type of polyester
This compound is unique due to its specific combination of hexanedioic acid and propane-1,3-diol, resulting in distinct properties and applications compared to other polyesters .
Propiedades
Número CAS |
39281-13-5 |
|---|---|
Fórmula molecular |
C9H18O6 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
hexanedioic acid;propane-1,3-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;4-2-1-3-5/h1-4H2,(H,7,8)(H,9,10);4-5H,1-3H2 |
Clave InChI |
FYSJYVHOKOFOAP-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(=O)O.C(CO)CO |
Números CAS relacionados |
36568-42-0 39281-13-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


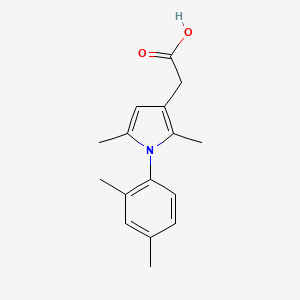

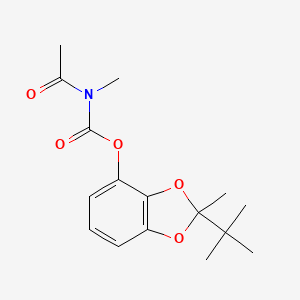

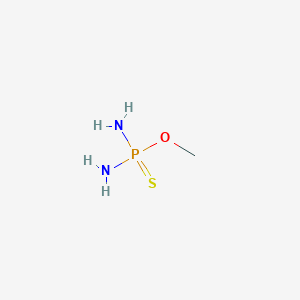
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
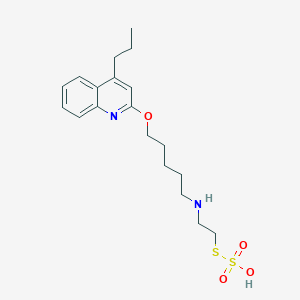

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
